molecular formula C21H27Cl2N3O3 B15184551 2H-Pyrido(3,2-b)-1,4-oxazin-3(4H)-one, 2,2-dimethyl-4-(2-(4-morpholinyl)-1-phenylethyl)-, dihydrochloride CAS No. 88809-69-2

2H-Pyrido(3,2-b)-1,4-oxazin-3(4H)-one, 2,2-dimethyl-4-(2-(4-morpholinyl)-1-phenylethyl)-, dihydrochloride

Cat. No.: B15184551
CAS No.: 88809-69-2
M. Wt: 440.4 g/mol
InChI Key: SMZMLGXIQPEBQQ-UHFFFAOYSA-N
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Description

2H-Pyrido(3,2-b)-1,4-oxazin-3(4H)-one, 2,2-dimethyl-4-(2-(4-morpholinyl)-1-phenylethyl)-, dihydrochloride is a complex organic compound with a unique structure that combines elements of pyridine, oxazine, and morpholine

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2H-Pyrido(3,2-b)-1,4-oxazin-3(4H)-one, 2,2-dimethyl-4-(2-(4-morpholinyl)-1-phenylethyl)-, dihydrochloride typically involves multi-step organic reactions. The process begins with the preparation of the pyridine and oxazine rings, followed by the introduction of the morpholine and phenylethyl groups. The final step involves the formation of the dihydrochloride salt to enhance the compound’s stability and solubility.

Industrial Production Methods

Industrial production of this compound may involve optimized reaction conditions to maximize yield and purity. This includes the use of high-purity reagents, controlled reaction temperatures, and advanced purification techniques such as recrystallization and chromatography.

Chemical Reactions Analysis

Types of Reactions

2H-Pyrido(3,2-b)-1,4-oxazin-3(4H)-one, 2,2-dimethyl-4-(2-(4-morpholinyl)-1-phenylethyl)-, dihydrochloride can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxides.

    Reduction: Reduction reactions can yield different reduced forms of the compound.

    Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and various nucleophiles or electrophiles depending on the desired substitution reaction. Reaction conditions typically involve controlled temperatures and inert atmospheres to prevent unwanted side reactions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while substitution reactions can introduce new functional groups into the compound’s structure.

Scientific Research Applications

2H-Pyrido(3,2-b)-1,4-oxazin-3(4H)-one, 2,2-dimethyl-4-(2-(4-morpholinyl)-1-phenylethyl)-, dihydrochloride has several scientific research applications:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.

    Medicine: Explored as a potential therapeutic agent due to its unique structure and biological activity.

    Industry: Utilized in the development of new materials with specific properties, such as polymers and coatings.

Mechanism of Action

The mechanism of action of 2H-Pyrido(3,2-b)-1,4-oxazin-3(4H)-one, 2,2-dimethyl-4-(2-(4-morpholinyl)-1-phenylethyl)-, dihydrochloride involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways can vary depending on the specific application and context.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2H-Pyrido(3,2-b)-1,4-oxazin-3(4H)-one, 2,2-dimethyl-4-(2-(4-morpholinyl)-1-phenylethyl)-, dihydrochloride is unique due to its combination of pyridine, oxazine, and morpholine structures, which confer distinct chemical and biological properties. This uniqueness makes it a valuable compound for research and development in various scientific fields.

Properties

CAS No.

88809-69-2

Molecular Formula

C21H27Cl2N3O3

Molecular Weight

440.4 g/mol

IUPAC Name

2,2-dimethyl-4-(2-morpholin-4-yl-1-phenylethyl)pyrido[3,2-b][1,4]oxazin-3-one;dihydrochloride

InChI

InChI=1S/C21H25N3O3.2ClH/c1-21(2)20(25)24(19-18(27-21)9-6-10-22-19)17(16-7-4-3-5-8-16)15-23-11-13-26-14-12-23;;/h3-10,17H,11-15H2,1-2H3;2*1H

InChI Key

SMZMLGXIQPEBQQ-UHFFFAOYSA-N

Canonical SMILES

CC1(C(=O)N(C2=C(O1)C=CC=N2)C(CN3CCOCC3)C4=CC=CC=C4)C.Cl.Cl

Origin of Product

United States

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